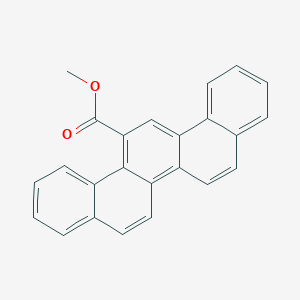
13-Picenecarboxylic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Picenecarboxylic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is derived from 13-Picenecarboxylic acid through esterification, where the carboxylic acid reacts with methanol to form the ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Picenecarboxylic acid, methyl ester typically involves the esterification of 13-Picenecarboxylic acid with methanol in the presence of an acid catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of trimethylchlorosilane with methanol at room temperature has also been shown to be an efficient method for esterification .
Analyse Chemischer Reaktionen
Types of Reactions: 13-Picenecarboxylic acid, methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Hydrolysis: Produces 13-Picenecarboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
13-Picenecarboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism of action of 13-Picenecarboxylic acid, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with biological molecules. The ester can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Methyl acetate: Another simple ester used as a solvent and in the production of various chemicals.
Ethyl acetate: Widely used as a solvent in the chemical industry and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in the flavor and fragrance industry.
Uniqueness: 13-Picenecarboxylic acid, methyl ester is unique due to its specific structure and the potential biological activities associated with it. Unlike simpler esters, it may have more complex interactions with biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
65840-36-0 |
|---|---|
Molekularformel |
C24H16O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
methyl picene-13-carboxylate |
InChI |
InChI=1S/C24H16O2/c1-26-24(25)22-14-21-17-8-4-2-6-15(17)10-12-19(21)20-13-11-16-7-3-5-9-18(16)23(20)22/h2-14H,1H3 |
InChI-Schlüssel |
IOTBUCZVAOBXFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=C3C=CC4=CC=CC=C4C3=C1)C=CC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)




![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)

